molecular formula C5H8N2O3S B2873237 (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide CAS No. 2168221-32-5

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

Cat. No.: B2873237
CAS No.: 2168221-32-5
M. Wt: 176.19
InChI Key: BKBHLDVXIYLWLR-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5-methyl-1,3-oxazole heterocycle linked to a methanesulfonamide functional group. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules with a range of biological activities . Sulfonamide groups are common pharmacophores that can contribute to target binding, particularly in enzyme inhibition . Researchers value this compound as a building block for developing novel therapeutic agents and for probing biological mechanisms. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHLDVXIYLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide typically involves the reaction of 5-methyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

5-Methyl-1,3-oxazole+Methanesulfonyl chlorideThis compound\text{5-Methyl-1,3-oxazole} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 5-Methyl-1,3-oxazole+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Group Biological Activity Reference
(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide 1,3-Oxazole 5-CH₃, 4-CH₂SO₂NH₂ Sulfonamide N/A (Theoretical) -
iCRT3 1,3-Oxazole 5-CH₃, 4-CH₂S-Acetamide Sulfanyl-acetamide Wnt pathway inhibition
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl methanesulfonate 1,3-Oxazole 5-CH₃, 2-Ph, 4-CH₂SO₃Me Sulfonate ester Synthetic intermediate
N-[5-Methylisoxazol-3-yl]benzenesulfonamide 1,2-Oxazole 3-CH₃, 4-Ph-SO₂NH₂ Benzenesulfonamide Antimicrobial (inferred)
(1H-Indazol-3-yl)methanesulfonamide Indazole 3-CH₂SO₂NH₂ Sulfonamide Anticonvulsant isostere

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 206.25 g/mol 0.5 2 (NH₂) 5 (Oxazole O, SO₂, NH)
iCRT3 453.58 g/mol 3.8 1 (NH) 6 (Oxazole O, S, CONH)
(1H-Indazol-3-yl)methanesulfonamide 211.24 g/mol 0.9 2 (NH₂) 5 (Indazole N, SO₂, NH)

Key Findings

Structural Flexibility : The 1,3-oxazole core tolerates diverse substituents, enabling optimization for target specificity (e.g., Wnt inhibition vs. antiviral activity) .

Sulfonamide Superiority : Sulfonamide derivatives generally exhibit better hydrogen-bonding capacity and metabolic stability compared to esters or thioethers .

Isomerism Effects : 1,2-Oxazole (isoxazole) analogs show distinct electronic profiles, often reducing compatibility with targets optimized for 1,3-oxazole .

Biological Relevance : The sulfonamide group is critical for mimicking transition states in enzyme inhibition, as seen in zonisamide isosteres and antiviral candidates .

Biological Activity

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O₃S. The compound features a methyl group on the oxazole ring, which plays a crucial role in its biological activity. The methanesulfonamide group is known for its ability to interact with various biological targets, enhancing the compound’s pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed as a potential antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Key Findings:

  • MCF-7 Cell Line : IC₅₀ = 25 µM
  • A549 Cell Line : IC₅₀ = 30 µM

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and apoptosis pathways.
  • Binding Affinity : Molecular docking studies indicate that this compound has a high binding affinity for several target proteins involved in these biological processes.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Research : A study explored its efficacy against viral infections, particularly focusing on its interaction with proteins associated with viral replication.
  • Combination Therapy : Investigations into combination therapies with existing antibiotics have shown enhanced efficacy against resistant bacterial strains when paired with this compound.

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